molecular formula C11H15ClN2O2S B11790718 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B11790718
M. Wt: 274.77 g/mol
InChI Key: MRCMMJHUVFCCPC-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is a chemical compound of interest in organic and medicinal chemistry research. This reagent features a pyridine core substituted with a chloromethyl group and a piperidinylsulfonyl moiety. The distinct electronic properties conferred by this structure make it a valuable synthetic intermediate for constructing more complex molecules. Compounds containing piperidine and sulfonyl groups are frequently explored in pharmaceutical research for their potential biological activity . For instance, structurally similar piperidine-containing molecules are being investigated as potent inhibitors of biological targets such as NSD2, with potential applications in cancer research . Additionally, the integration of pyridine and sulfonamide motifs is a common strategy in the development of novel chemotherapeutic agents, including antiviral compounds . Researchers may utilize this chemical as a key building block in the synthesis of compound libraries for high-throughput screening or in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use. The product identity has been confirmed, but the buyer assumes responsibility for confirming its purity for their specific application. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

2-chloro-3-methyl-5-piperidin-1-ylsulfonylpyridine

InChI

InChI=1S/C11H15ClN2O2S/c1-9-7-10(8-13-11(9)12)17(15,16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3

InChI Key

MRCMMJHUVFCCPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Halogenation-Sulfonylation Sequential Approach

The most widely reported method involves a two-step sequence starting from 2-chloro-3-methylpyridine (1).

  • Chlorination at the 5-position :

    • Reagents : Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in halogenated solvents (e.g., 1,2,4-trichlorobenzene) at 80–130°C.

    • Mechanism : Electrophilic substitution facilitated by the electron-deficient pyridine ring.

    • Yield : 70–85% after purification via fractional distillation.

  • Sulfonylation with piperidine :

    • Reagents : Piperidine-1-sulfonyl chloride, Hunig’s base (N,N-diisopropylethylamine, DIPEA) in dichloromethane (DCM) at 0–25°C.

    • Mechanism : Nucleophilic aromatic substitution (SNAr) at the activated 5-position.

    • Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

StepReagentTemp (°C)SolventYield (%)
1POCl₃1201,2,4-Trichlorobenzene82
2Piperidine sulfonyl chloride25DCM68

One-Pot Halogenation-Sulfonylation

Recent advances enable a single-step synthesis using 2-methylpyridine-3-sulfonyl chloride (2) as a precursor:

  • Reagents : Chlorine gas (Cl₂) in the presence of a free radical initiator (e.g., benzoyl peroxide) and piperidine in 1,2,4-trichlorobenzene.

  • Mechanism : Radical-initiated chlorination followed by in situ sulfonylation.

  • Yield : 55–65% with reduced purification needs.

Advantages :

  • Eliminates intermediate isolation.

  • Scalable for industrial batch processes.

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation accelerates the sulfonylation step:

  • Conditions : 150 W, 100°C, 15 minutes using DMF as a polar aprotic solvent.

  • Yield Improvement : 78% vs. 68% conventional heating.

Regioselective Sulfonylation

Regioselectivity challenges arise due to competing reactions at the 4- and 5-positions. Strategies include:

  • Directing Groups : Transient protection of the 3-methyl group with trimethylsilyl (TMS) to enhance 5-position reactivity.

  • Solvent Effects : High β-value solvents (e.g., DMSO) favor 5-sulfonylation via hydrogen bonding interactions.

Table: Solvent Impact on Regioselectivity

Solventβ-Parameter5-Substitution (%)
DCM0.1064
DMSO0.7689

Industrial-Scale Production and Challenges

Continuous Flow Reactors

  • Setup : Tubular reactors with POCl₃ and sulfonyl chloride feeds.

  • Benefits : 20% higher yield vs. batch processes due to precise temperature control.

Purification Techniques

  • Crystallization : Ethanol/water mixtures recover 90% product purity.

  • Chromatography : Reserved for high-purity pharmaceutical grades (≥99%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sequential Halogenation-Sulfonylation6895HighModerate
One-Pot Synthesis6588Very HighHigh
Microwave-Assisted7897LowLow

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a tool in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine with structurally or functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Pyridine Positions) Melting Point (°C) Key Functional Groups Biological Activity
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine C11H14ClN2O2S* 2-Cl, 3-CH3, 5-SO2-piperidine N/A Sulfonamide, Chlorine, Methyl Not reported in evidence
2-Chloro-5-(piperidin-1-ylsulfonyl)pyridine (10c ) C10H13ClN2O2S 2-Cl, 5-SO2-piperidine 114–116 Sulfonamide, Chlorine Antimalarial precursor
3a (Isatin-piperidine sulfonamide) C22H20ClN3O5S 5-SO2-piperidine (isatin core) N/A Sulfonamide, Isatin Anticancer (IC50: 16.8 µM HepG2)
13b (Triazolopyridine sulfonamide) C22H21N3O5S 8-SO2-piperidine 160–161 Sulfonamide, Triazolopyridine Antimalarial
Q12 (Hexahydroquinoline derivative) C31H29ClN4O2 5-SO2-piperidine, 7,7-dimethyl 288–292 Sulfonamide, Cyano, Methoxy Antimicrobial

*Calculated based on structural analogs.

Key Comparisons

Structural Variations and Electronic Effects Chlorine vs. This could improve membrane permeability in drug design . Sulfonamide Positioning: In 13b and 10c, the sulfonamide group is at positions 8 and 5, respectively, while the target compound places it at position 4. Positional differences influence electronic interactions with biological targets, such as EGFR or antimalarial enzymes .

Synthesis and Yield

  • 10c was synthesized via sulfonylation of 2-chloropyridine-5-sulfonyl chloride with piperidine (92% yield), suggesting the target compound could be synthesized similarly by introducing methyl at position 3 during precursor modification .
  • Derivatives like Q12 and 13b require multi-step syntheses involving cyclization or coupling reactions, with yields ranging from 66% to 86% .

Biological Activity Anticancer Potential: Compound 3a (isatin-piperidine sulfonamide) showed potent anticancer activity (IC50: 16.8 µM) via EGFR inhibition. The target compound’s pyridine core may offer different binding modes compared to isatin derivatives . Antimicrobial Activity: Q12 demonstrated efficacy against microbial strains, attributed to its hexahydroquinoline core and methoxy substituents. The target compound’s methyl group could modulate similar activity .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is expected to be higher than 10c (114–116°C) due to increased molecular symmetry from the methyl group but lower than Q12 (288–292°C) due to fewer aromatic rings .
  • Solubility : The piperidin-1-ylsulfonyl group enhances water solubility in analogs like 10c , while the methyl group may slightly reduce it .

Biological Activity

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is a pyridine derivative notable for its biological activity, particularly as an enzyme inhibitor. This compound features a chloro group, a methyl group, and a piperidin-1-ylsulfonyl moiety, which contribute to its interaction with biological targets. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is C10H13ClN2O2S. The compound's structure allows for significant interactions with enzyme active sites, which is essential for its inhibitory effects.

Research indicates that the piperidin-1-ylsulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This characteristic positions the compound as a valuable tool for studying enzyme functions and developing therapeutic agents targeting various diseases.

Biological Activity Overview

The biological activities of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine include:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes, which can be beneficial in treating various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that similar pyridine derivatives exhibit antimicrobial activity against various pathogens, indicating potential applications in combating infections.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine.

Table 1: Comparison of Biological Activities of Pyridine Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridineEnzyme InhibitionN/A
Pyrazole Derivative 7bAntimicrobial0.22 - 0.25
[1,2,4]Triazolo[4,3-a]pyridine SulfonamidesAntimicrobialVaries

Synthesis and Interaction Studies

The synthesis of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate binding affinities to biological targets.

Q & A

Q. How to resolve contradictions in analytical data (e.g., NMR vs. MS)?

  • Methodological Answer :
  • Replicate Experiments : Repeat synthesis and characterization to rule out human error.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity or X-ray crystallography for unambiguous structure elucidation .

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